2-Methyl-1,2,3-propanetriol 2-Methyl-1,2,3-propanetriol
Brand Name: Vulcanchem
CAS No.: 25245-58-3
VCID: VC3698305
InChI: InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
SMILES: CC(CO)(CO)O
Molecular Formula: C4H10O3
Molecular Weight: 106.12 g/mol

2-Methyl-1,2,3-propanetriol

CAS No.: 25245-58-3

Cat. No.: VC3698305

Molecular Formula: C4H10O3

Molecular Weight: 106.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1,2,3-propanetriol - 25245-58-3

Specification

CAS No. 25245-58-3
Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
IUPAC Name 2-methylpropane-1,2,3-triol
Standard InChI InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
Standard InChI Key OOJRTGIXWIUBGG-UHFFFAOYSA-N
SMILES CC(CO)(CO)O
Canonical SMILES CC(CO)(CO)O

Introduction

Chemical Identity and Nomenclature

2-Methyl-1,2,3-propanetriol, registered under CAS number 25245-58-3, is an organic compound belonging to the triol family. Its IUPAC systematic name is 2-methylpropane-1,2,3-triol . The compound is also known by several synonyms including 2-methylglycerol, 2-C-methylglycerol, 2-methylglycerin, and 2-Methyl-1,2,3-trihydroxypropane . This molecule represents a methylated derivative of glycerol, with the methyl group positioned at the central carbon atom.

The compound has a molecular formula of C₄H₁₀O₃ and a molecular weight of 106.12 g/mol, indicating its relatively small molecular size . It contains four carbon atoms in its backbone, with three hydroxyl groups distributed in a 1,2,3-pattern along a propane chain, and a methyl substituent at position 2. The unique arrangement of these functional groups contributes to the compound's distinctive chemical properties and reactivity.

Physical and Chemical Properties

2-Methyl-1,2,3-propanetriol presents as a colorless to yellow liquid at standard temperature and pressure . Its physical state and appearance are consistent with other low molecular weight polyols. The compound exhibits several important physical and chemical properties that determine its behavior in various applications and reactions.

Basic Physical Properties

The compound has a high boiling point of 281.8°C at 760 mmHg, typical of polyols due to extensive hydrogen bonding . Its density is approximately 1.217 g/cm³, making it slightly denser than water . The flash point is relatively high at 145.8°C, indicating low flammability risk during standard handling conditions .

Thermodynamic Properties

The enthalpy of vaporization for 2-Methyl-1,2,3-propanetriol is 60.43 kJ/mol, reflecting the energy required to overcome the intermolecular forces, particularly hydrogen bonding between the hydroxyl groups . This value is consistent with other polyols of similar molecular weight and hydroxyl content.

Solubility and Partition Characteristics

The compound demonstrates high hydrophilicity with a negative logP value of -1.97 (ACD/LogP) or -1.6 (XLogP3), indicating greater solubility in aqueous environments compared to lipid phases . This hydrophilic nature stems from the presence of three hydroxyl groups capable of hydrogen bonding with water molecules. The compound has a low bioconcentration factor (BCF) of 1 at both pH 5.5 and pH 7.4, suggesting minimal potential for bioaccumulation in organisms .

Table 1: Key Physical and Chemical Properties of 2-Methyl-1,2,3-propanetriol

PropertyValueReference
Molecular Weight106.12 g/mol
Physical StateColorless to yellow liquid
Density1.217 g/cm³
Boiling Point281.8°C at 760 mmHg
Flash Point145.8°C
LogP-1.97 (ACD) / -1.6 (XLogP3)
Vapor Pressure0.000412 mmHg at 25°C
Surface Tension54.3 dyne/cm
Index of Refraction1.489
Polar Surface Area27.69 Ų (ACD) / 60.7 Ų (Computed)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Molecular Structure and Representation

The molecular structure of 2-Methyl-1,2,3-propanetriol features a three-carbon backbone with a methyl group at position 2 and hydroxyl groups at positions 1, 2, and 3. This arrangement creates a tertiary alcohol at position 2 and primary alcohols at positions 1 and 3, leading to differential reactivity among the hydroxyl groups.

Structural Representations

The compound can be represented in various formats commonly used in chemical databases and literature:

SMILES Notation: OCC(O)(C)CO

This simplified molecular-input line-entry system representation encodes the atomic connectivity, showing how the carbon atoms are linked with the hydroxyl groups and the methyl substituent.

InChI Notation: InChI=1/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3

The International Chemical Identifier provides a standard way to encode the molecular information, allowing for consistent identification across chemical databases.

InChIKey: OOJRTGIXWIUBGG-UHFFFAOYAY

This condensed digital representation of the InChI serves as a searchable index for the compound in various chemical databases.

Structural Characteristics

The structural features of 2-Methyl-1,2,3-propanetriol include:

  • Three hydroxyl groups, making it a triol

  • A quaternary carbon at position 2

  • Five freely rotating bonds, providing conformational flexibility

  • A relatively compact structure with a molar volume of 87.1 cm³

  • Molecular polarizability of 9.97×10⁻²⁴ cm³, influencing its interactions with electric fields and other molecules

Synthesis and Production Methods

The synthesis of 2-Methyl-1,2,3-propanetriol can be approached through various routes, though specific literature on its industrial production is somewhat limited compared to its structural analog glycerol.

Potential synthetic routes may include:

  • Controlled oxidation of 2-methyl-1,2,3-propanetriol precursors

  • Reduction of appropriate carboxylic acid derivatives

  • Hydrolysis of corresponding esters or other functional group transformations

While search result discusses a process for preparing 2-methyl-1,3-propanediol, this is a different compound with two hydroxyl groups rather than three. The preparation methods would likely differ due to the additional hydroxyl group in 2-Methyl-1,2,3-propanetriol.

Chemical Reactions and Reactivity

Due to the presence of three hydroxyl groups, 2-Methyl-1,2,3-propanetriol exhibits reactivity patterns typical of polyols, though with some distinctive characteristics owing to its methyl substituent at position 2.

Oxidation Reactions

The primary hydroxyl groups at positions 1 and 3 can undergo selective oxidation to yield aldehydes or carboxylic acids, while the tertiary hydroxyl at position 2 is more resistant to oxidation due to steric hindrance from the adjacent methyl group and the lack of hydrogen at the carbon bearing the hydroxyl group.

Esterification and Etherification

All three hydroxyl groups can participate in esterification reactions with carboxylic acids or acid derivatives to form mono-, di-, or triesters. Similarly, etherification can occur to produce corresponding ethers. The primary hydroxyl groups generally show higher reactivity compared to the tertiary hydroxyl group at position 2.

Reaction with Protecting Groups

In synthetic applications, selective protection of the different hydroxyl groups might be achieved using various protecting group strategies, exploiting the differential reactivity between primary and tertiary alcohols.

Applications and Uses

2-Methyl-1,2,3-propanetriol, with its three hydroxyl groups and compact structure, presents potential applications in various fields:

Polymer Chemistry

The compound could serve as a building block in polymer synthesis, particularly in the production of polyesters, polyurethanes, and alkyd resins. Its trifunctional nature allows for cross-linking, potentially enhancing the mechanical and thermal properties of the resulting polymers.

Organic Synthesis

As a functionalized molecule with multiple reactive sites, 2-Methyl-1,2,3-propanetriol can serve as a versatile intermediate in the synthesis of more complex organic compounds. The differential reactivity of its hydroxyl groups enables selective transformations.

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